2,2-Difluoro-1,3-benzodioxol-4-ol

Organometallic Chemistry C-H Activation Regioselective Synthesis

2,2-Difluoro-1,3-benzodioxol-4-ol (CAS 126120-86-3) is a fluorinated benzodioxole derivative with the molecular formula C7H4F2O3 and a molecular weight of 174.1 g/mol. It features a benzodioxole core substituted with two fluorine atoms at the 2-position and a hydroxyl group at the 4-position, resulting in a polar surface area (PSA) of 38.69 Ų and a calculated LogP of 1.71.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 126120-86-3
Cat. No. B3033912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,3-benzodioxol-4-ol
CAS126120-86-3
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)O
InChIInChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H
InChIKeyRZLKNZQTCHZQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1,3-benzodioxol-4-ol (CAS 126120-86-3): A Specialized Fluorinated Benzodioxole Scaffold for Drug Discovery and Agrochemical Synthesis


2,2-Difluoro-1,3-benzodioxol-4-ol (CAS 126120-86-3) is a fluorinated benzodioxole derivative with the molecular formula C7H4F2O3 and a molecular weight of 174.1 g/mol . It features a benzodioxole core substituted with two fluorine atoms at the 2-position and a hydroxyl group at the 4-position, resulting in a polar surface area (PSA) of 38.69 Ų and a calculated LogP of 1.71 [1]. This compound serves as a versatile small molecule scaffold in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .

Why 2,2-Difluoro-1,3-benzodioxol-4-ol Cannot Be Replaced by Generic Analogs in Critical Research Programs


Generic substitution of 2,2-difluoro-1,3-benzodioxol-4-ol with non-fluorinated or differently substituted benzodioxoles is not feasible in demanding synthetic or medicinal chemistry applications. The 2,2-difluoro substitution dramatically enhances the acidity of the arene, enabling regioselective lithiation at the 4-position with a reaction rate approximately 5000 times faster than that of the non-fluorinated 1,3-benzodioxole [1]. This kinetic advantage is foundational for efficient C–H functionalization strategies. Furthermore, the presence of the hydroxyl group at the 4-position distinguishes it from the 2,2-difluoro-1,3-benzodioxole core (CAS 1583-59-1) and provides a distinct synthetic handle for further derivatization, which is not available in simpler analogs .

2,2-Difluoro-1,3-benzodioxol-4-ol: Quantified Differentiation Evidence for Scientific Procurement


Ortho-Lithiation Reactivity: A 5000-Fold Rate Enhancement Over Non-Fluorinated 1,3-Benzodioxole

The 2,2-difluoro substitution on the benzodioxole core drastically increases the acidity of the arene, facilitating ortho-lithiation. In competition experiments, 2,2-difluoro-1,3-benzodioxole reacts approximately 5000 times faster than the non-fluorinated 1,3-benzodioxole [1]. This extreme kinetic difference is a class-level inference for the 4-ol derivative, as the hydroxyl group further directs and facilitates lithiation.

Organometallic Chemistry C-H Activation Regioselective Synthesis

Direct Arylation Yield: High Efficiency in Pd-Catalyzed C–H Functionalization

The direct arylation of 2,2-difluorobenzo[1,3]dioxole with a variety of aryl bromides proceeds with high efficiency. Yields of >80% for the 4-substituted products were achieved using a low catalyst loading of 0.05–1 mol% Na2PdCl4 [1]. This demonstrates the core's suitability for late-stage functionalization and its compatibility with mild, sustainable reaction conditions.

Palladium Catalysis Cross-Coupling Sustainable Chemistry

Validated Pharmacological Utility: Sub-Nanomolar Target Engagement in Key Drug Discovery Programs

The 2,2-difluoro-1,3-benzodioxol-4-yl moiety is a critical component of advanced drug candidates. Derivatives have demonstrated potent binding affinities, including a Ki of 5.30 nM against the human Adenosine A2a receptor [1] and a Ki of <100 nM against the Nuclear receptor ROR-gamma [2]. This level of potency is not achievable with non-fluorinated or non-hydroxylated benzodioxole analogs in the same chemical series.

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Optimal Research and Industrial Applications for 2,2-Difluoro-1,3-benzodioxol-4-ol


Synthesis of High-Potency Kinase and GPCR Inhibitors for Drug Discovery

Utilize 2,2-difluoro-1,3-benzodioxol-4-ol as a key building block for constructing potent inhibitors. The scaffold's demonstrated ability to confer sub-nanomolar binding affinity to targets like Adenosine A2a (Ki = 5.30 nM) and ROR-gamma (Ki < 100 nM) makes it an essential component in medicinal chemistry programs focused on kinases and GPCRs [1].

Efficient and Sustainable C–H Functionalization in Process Chemistry

Employ this scaffold in palladium-catalyzed direct arylation reactions. The high reactivity of the 2,2-difluorobenzodioxole core allows for C–H functionalization at the 4-position with yields exceeding 80% using low catalyst loadings (0.05–1 mol% Na2PdCl4) [2]. This provides a more sustainable and cost-effective alternative to traditional cross-coupling methods, which require pre-functionalized partners.

Development of Novel Agrochemicals and Fungicides

Leverage the scaffold as a key intermediate for agrochemical synthesis. The 2,2-difluoro-1,3-benzodioxole moiety is a core component of commercial fungicides like Fludioxonil [3]. Its use can impart favorable properties such as enhanced metabolic stability and environmental persistence, which are critical for developing effective crop protection agents.

Academic Research into Advanced Organometallic Methodologies

Investigate the unique reactivity of the 2,2-difluorobenzodioxole core. The ~5000-fold rate enhancement in ortho-lithiation compared to non-fluorinated analogs [4] makes it an ideal model system for studying C–H activation mechanisms and developing new organometallic transformations.

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